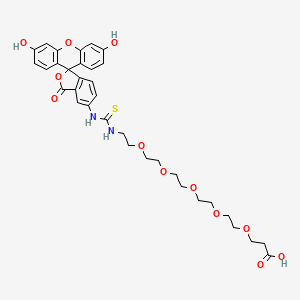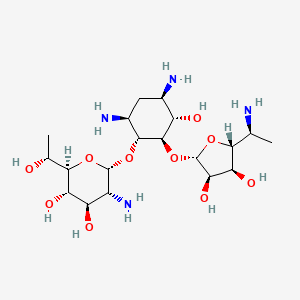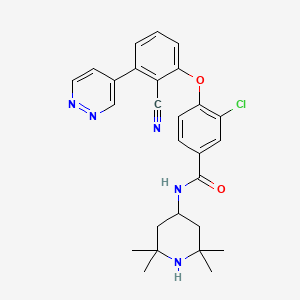
フルオレセイン-PEG5-酸
概要
説明
Fluorescein-PEG5-Acid is a compound that combines the fluorescent properties of fluorescein with the solubility and biocompatibility of polyethylene glycol (PEG). This compound is particularly useful in the field of chemical biology and biomedical research due to its ability to act as a linker in proteolysis-targeting chimeras (PROTACs) and other applications .
科学的研究の応用
Fluorescein-PEG5-Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for detecting chemical substances and studying chemical reactions.
Biology: Employed in cell tracking, receptor binding analysis, and enzyme-substrate interactions.
Medicine: Utilized in fluorescence-guided disease diagnosis and theranostics.
Industry: Applied in drug delivery studies and the development of new therapeutic agents.
作用機序
Target of Action
Fluorescein-PEG5-Acid is a versatile molecular probe composed of a fluorescein moiety, a hydrophilic polyethylene glycol (PEG) linker, and a carboxylic acid functional group . The primary targets of Fluorescein-PEG5-Acid are primary amine groups. The terminal carboxylic acid of Fluorescein-PEG5-Acid can react with these primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond .
Mode of Action
The interaction of Fluorescein-PEG5-Acid with its targets involves the formation of a stable amide bond between the terminal carboxylic acid of the compound and the primary amine groups of the target . This interaction results in changes at the molecular level, including alterations in the fluorescence parameters of the compound .
Biochemical Pathways
Fluorescein-PEG5-Acid, as a fluorescent probe, is intrinsically linked to cellular life since all metabolic pathways are implicated into ionic flows . The determination of local pH offers a unique and major opportunity to increase our understanding of biological systems . .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media . This property likely enhances the bioavailability of Fluorescein-PEG5-Acid, allowing it to effectively reach and interact with its targets.
Result of Action
The molecular and cellular effects of Fluorescein-PEG5-Acid’s action are primarily related to its fluorescence properties. The compound exhibits strong fluorescence, which can be used as a diagnostic tool in various fields of medicine . Upon photoactivation, Fluorescein-PEG5-Acid releases potentially toxic molecules, such as singlet oxygen . These molecules can affect physiological processes, leading to observable changes in cell viability and metabolism .
Action Environment
The action, efficacy, and stability of Fluorescein-PEG5-Acid can be influenced by various environmental factors. For instance, the compound’s fluorescence properties can be affected by the local pH . Additionally, the compound’s interaction with its targets can be influenced by the presence of activators such as EDC or HATU
生化学分析
Biochemical Properties
Fluorescein-PEG5-Acid is a PEG-based linker for PROTACs . It is used in the synthesis of PROTACs, which are molecules that can degrade target proteins in cells . This compound interacts with various enzymes and proteins involved in the ubiquitin-proteasome system, a major pathway for protein degradation .
Cellular Effects
Fluorescein-PEG5-Acid is an activator of G protein-coupled receptors, which are found in the central nervous system . It binds to the receptor and causes a conformational change that leads to activation of the receptor and release of intracellular signaling molecules . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Fluorescein-PEG5-Acid involves its interaction with biomolecules. It binds to G protein-coupled receptors, causing a conformational change that activates the receptor . This activation can lead to changes in gene expression and enzyme activity .
Transport and Distribution
Fluorescein-PEG5-Acid, due to its PEG linker, is expected to have enhanced solubility and reduced non-specific interactions, which could influence its transport and distribution within cells and tissues .
Subcellular Localization
Fluorescein compounds are often used as fluorescent markers in various subcellular compartments due to their strong fluorescence .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fluorescein-PEG5-Acid typically involves the conjugation of fluorescein with a PEG5 linker. The process begins with the activation of the carboxyl group of fluorescein using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The activated fluorescein is then reacted with a PEG5 amine to form the desired product .
Industrial Production Methods: In an industrial setting, the production of Fluorescein-PEG5-Acid follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The use of automated synthesis and purification systems helps in achieving the desired product efficiently .
化学反応の分析
Types of Reactions: Fluorescein-PEG5-Acid undergoes various chemical reactions, including:
Substitution Reactions: The terminal carboxylic acid group can react with primary amines in the presence of activators like EDC or HATU to form stable amide bonds.
Conjugation Reactions: The PEG linker allows for the conjugation of the compound to various biomolecules, enhancing its utility in biological applications.
Common Reagents and Conditions:
EDC or HATU: Used for activating the carboxyl group of fluorescein.
Primary Amines: React with the activated carboxyl group to form amide bonds.
Major Products Formed: The primary product formed from these reactions is Fluorescein-PEG5-Acid conjugated to various biomolecules, which can be used in a range of applications from drug delivery to imaging .
類似化合物との比較
Fluorescein-PEG3-Acid: Similar to Fluorescein-PEG5-Acid but with a shorter PEG linker.
Fluorescein-PEG7-Acid: Similar but with a longer PEG linker.
Uniqueness: Fluorescein-PEG5-Acid is unique due to its optimal balance between solubility and biocompatibility, making it highly effective for a wide range of applications. The PEG5 linker provides sufficient flexibility and distance between the fluorescein moiety and the conjugated biomolecule, enhancing its utility in various research fields .
特性
IUPAC Name |
3-[2-[2-[2-[2-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N2O12S/c37-23-2-5-27-29(20-23)47-30-21-24(38)3-6-28(30)34(27)26-4-1-22(19-25(26)32(41)48-34)36-33(49)35-8-10-43-12-14-45-16-18-46-17-15-44-13-11-42-9-7-31(39)40/h1-6,19-21,37-38H,7-18H2,(H,39,40)(H2,35,36,49) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVBKXKXVSETJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=S)NCCOCCOCCOCCOCCOCCC(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38N2O12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
698.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















